D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-

Endo-β-1,4-mannanase Substrate specificity Glycoside hydrolase family 113

Standard mannobiose controls fail to validate endo-β-mannanase activity, while longer oligosaccharides mask kinetic subtleties. 1,4-β-D-Mannotriose (DP3, ≥95% HPLC) is the minimal substrate for GH5, GH26, and GH113 enzymes, essential for determining catalytic thresholds and subsite architecture. Key advantages: distinguishes enzymes requiring DP3 vs. DP4 for hydrolysis; serves as a defined acceptor for transglycosylation synthesis; and provides a distinct HPAEC-PAD retention time (14.65 min) for accurate hydrolysate quantification. Supplied with ¹H NMR identity confirmation for publication-grade traceability.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 28173-52-6
Cat. No. B1230610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-
CAS28173-52-6
SynonymsD-mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+/m1/s1
InChIKeyOXEVOBRQLSFMMV-WPNFGHGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-β-D-Mannotriose (CAS 28173-52-6) – Procurement-Grade Trisaccharide for Glycobiology and Enzyme Research


1,4-β-D-Mannotriose (CAS 28173-52-6), systematically named O-β-D-mannopyranosyl-(1→4)-O-β-D-mannopyranosyl-(1→4)-D-mannose, is a linear trisaccharide composed of three D-mannose units connected exclusively by β-1,4-glycosidic bonds [1]. With a molecular formula of C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol, it belongs to the manno-oligosaccharide (MOS) series and is most commonly isolated from partial acid or enzymatic hydrolysates of mannans, galactomannans, and glucomannans . Commercial preparations are offered at ≥95% purity (HPLC) as a white to off-white powder with a defined identity confirmed by ¹H NMR, and are specified as a substrate for endo-1,4-β-mannanase (EC 3.2.1.78) [2]. Its structural precision—a single, defined degree of polymerization (DP3) with a homogeneous β-1,4 linkage type—distinguishes it from heterogeneous MOS mixtures and makes it an essential defined reagent for quantitative enzymology, structural biology, and analytical method development.

Defined DP3 substrate for endo-β-1,4-mannanase kinetics
Homogeneous β-1,4 linkage supports unambiguous subsite analysis
Certified ≥95% purity for HPAEC-PAD calibration and enzyme assays

Why Generic Substitution Fails for 1,4-β-D-Mannotriose (CAS 28173-52-6) – Chain-Length and Linkage Specificity Define Function


Manno-oligosaccharides are not functionally interchangeable. The biological and enzymatic recognition of these compounds depends critically on both the degree of polymerization (DP) and the regio- and stereochemistry of the glycosidic linkage. Mannobiose (DP2, β-1,4) is not hydrolyzed by the majority of endo-β-1,4-mannanases, while mannotriose (DP3, β-1,4) represents the minimal substrate for many enzymes in GH families 5, 26, and 113 [1]. Conversely, mannotetraose (DP4) and longer oligosaccharides are hydrolyzed with substantially higher catalytic efficiency—up to 370-fold greater kcat/Km in some enzyme systems—making them poor kinetic probes for subsite mapping [2]. Furthermore, mannotriose isomers with different linkage patterns (e.g., α-1,2; α-1,3; α-1,6-mannotriose) exhibit entirely distinct lectin-binding and enzyme-recognition profiles; β-1,4-mannotriose fails to bind the Boodlea coacta lectin (BCA) that preferentially recognizes terminal α-1,2-linked mannose clusters [3]. These quantitative differences mean that substituting 1,4-β-D-mannotriose with any other manno-oligosaccharide—even one of identical DP but different linkage—will yield non-comparable, potentially misleading experimental results.

DP mismatch Mannobiose may not be hydrolyzed, limiting endo-mannanase characterization
Catalytic efficiency gap Mannotetraose’s higher activity may shift apparent DP threshold determination
Linkage specificity α-linked isomers do not reproduce β-1,4 binding or enzymatic profiles

Quantitative Differentiation Evidence for 1,4-β-D-Mannotriose (CAS 28173-52-6) Against Closest Analogs


Catalytic Efficiency Deficit Defines Mannotriose as the Minimum DP Substrate for GH113 Endo-β-1,4-Mannanase

For the GH113 endo-β-1,4-mannanase Man113A from Alicyclobacillus sp. A4, 1,4-β-D-mannotriose (M3) exhibits a catalytic efficiency (kcat/Km) that is less than one-tenth that of mannopentaose (M5) and mannohexaose (M6), and approximately 4.5-fold lower than mannotetraose (M4). This positions mannotriose at the functional threshold of the enzyme's processive capability; the enzyme requires at least four sugar units for efficient catalysis [1]. In contrast, the GH5 enzyme PaMan5A shows an even starker differential: its catalytic efficiency on M3 (1.6 × 10³ m⁻¹ min⁻¹) is 369-fold lower than on M4 (5.9 × 10⁵ m⁻¹ min⁻¹), while the GH26 enzyme PaMan26A has no detectable activity on M3 whatsoever [2]. For procurement, this means mannotriose is the only defined oligosaccharide that can experimentally delineate the minimum chain-length requirement and subsite occupancy (−2 to +1) across different GH families.

Catalytic Efficiency
Head-to-head
M3 kcat/Km: 6.54 (Man113A) | 1.6×10³ m⁻¹ min⁻¹ (PaMan5A)
M4: 29.70 | 5.9×10⁵ (369× higher)
Defines minimum DP threshold for endo-mannanase activity
Mannobiose shows no detectable hydrolysis
Endo-β-1,4-mannanase Substrate specificity Glycoside hydrolase family 113

Mannotriose Hydrolysis Rate Is 67-Fold Slower Than Transglycosylation—Enabling Its Use as a Selective Acceptor Probe

For the β-mannanases from Trichoderma reesei (TrMan5A), 1,4-β-D-mannotriose exhibits a hydrolysis rate of 0.03 s⁻¹ at 50°C, which is approximately 67-fold slower than its rate of transglycosylation (15 s⁻¹) and 67-fold slower than the hydrolysis rate of mannotetraose and mannohexaose (both ~2 s⁻¹) [1]. In contrast, mannopentaose hydrolysis proceeds with a preference (70%) for cleavage releasing mannobiose from the reducing end, indicating a different productive binding mode [1]. This kinetic imbalance means that under typical assay conditions, mannotriose functions far more efficiently as a transglycosylation acceptor than as a hydrolysis substrate, a property not shared by longer manno-oligosaccharides. In the GH5 endo-β-1,4-mannanases ManA and ManC from Aspergillus nidulans, mannotriose was the only acceptor utilized by both enzymes out of 36 tested carbohydrates, whereas ManC additionally accepted melezitose and isomaltotriose [2]. This makes mannotriose the most broadly conserved transglycosylation acceptor for comparative GH5 mannanase studies.

Transglycosylation vs Hydrolysis
Head-to-head
Hydrolysis: 0.03 s⁻¹ | Transglycosylation: 15 s⁻¹
Supports selective acceptor probe for GH5 transglycosylation
Hydrolysis is 500× slower than transglycosylation; TrMan5A at 50°C
Transglycosylation Retaining glycoside hydrolases Trichoderma reesei

Distinct HPAEC-PAD Retention Time Enables Unambiguous Quantification of Mannotriose in Mixed Oligosaccharide Hydrolysates

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves 1,4-β-D-mannotriose with a retention time of 14.65 min, clearly separated from mannobiose at 11.67 min under the same chromatographic conditions [1]. This ~3-minute separation window is analytically sufficient for baseline-resolved quantification in complex enzymatic hydrolysates. Commercial 1,4-β-D-mannotriose (Megazyme, ≥95% purity) is employed as a certified reference standard alongside mannobiose, mannotetraose, mannopentaose, and mannohexaose for this purpose . In comparison, α-linked mannotriose isomers (e.g., α-1,3-1,6-mannotriose) exhibit different elution profiles and require distinct standards [2]. The defined retention time and commercial availability of high-purity 1,4-β-D-mannotriose make it an indispensable calibration standard for any laboratory quantifying MOS composition in biomass hydrolysates, prebiotic formulations, or enzyme reaction products.

HPAEC-PAD Retention
Analytical context
Mannotriose: 14.65 min | Mannobiose: 11.67 min
Enables baseline-resolved quantification in hydrolysates
Certified ≥95% purity standard available
HPAEC-PAD Analytical standard Oligosaccharide quantification

Mannotriose Binds with Defined Occupancy at Enzyme Subsite −2/−3/−4—Structural Biology Advantage Over Mannobiose

In the crystal structure of the Cellulomonas fimi endo-β-1,4-mannanase CfMan26A-50K (PDB: 2BVT), 1,4-β-D-mannotriose occupies subsites −2, −3, and −4 of the active-site cleft at 2.9 Å resolution, revealing that the enzyme possesses a high-affinity −3 subsite with Phe325 serving as an aromatic stacking platform [1]. This occupancy pattern explains the enzyme's mannose-releasing property and distinguishes it from the homologous Cellvibrio japonicus CjMan26A at the −2 and −3 subsites. In contrast, mannobiose would occupy only two subsites and cannot fully define the subsite architecture of an enzyme with five or more subsites, while mannotetraose can occupy subsites −3 to +1 in certain binding modes, potentially overlapping with the mannotriose binding register [2]. Furthermore, mannotriose has been co-crystallized with the Thermotoga maritima Cel5A (PDB: 3AZR, 3AOF) at resolutions from 1.29 to 2.40 Å, enabling comparative structural analysis of substrate recognition across GH5 enzymes [3]. This structural biology track record makes 1,4-β-D-mannotriose the ligand of choice for active-site mapping of GH5, GH26, and GH113 mannanases.

Active-site Occupancy
Class-level
Occupies subsites −2, −3, −4 in CfMan26A (PDB 2BVT)
Supports active-site mapping of GH5, GH26, GH113 mannanases
Mannobiose covers ≤2 subsites; mannotetraose may adopt multiple registers
X-ray crystallography Enzyme-substrate complex GH26 mannanase

Prebiotic Fermentation Shows Probiotic Strains Prefer DP2–3 Oligosaccharides Over DP4–5—Mannotriose Falls Within the Optimal Range

In vitro fermentation studies using manno-oligosaccharides (MOS) produced from cassia gum by a GH134 β-mannanase demonstrated that three Bifidobacterium strains and six Lactobacillus strains exhibited a 3.0-fold increment in culture absorbance when grown on MOS, with a clear preference for oligosaccharides of DP 2–3 over DP 4–5 [1]. 1,4-β-D-Mannotriose (DP3) falls squarely within this preferred DP range. In separate experiments with copra meal hydrolysate, the quantified MOS composition included 0.70 mg/mL mannotriose and 0.80 mg/mL mannotetraose, and the hydrolysate promoted growth of Lactobacillus reuteri, L. johnsonii, Bifidobacterium bifidum, and B. animalis with specific growth rates of 0.24–1.41 h⁻¹—comparable to the established prebiotic fructooligosaccharide (FOS) [2]. While these studies evaluate mixed MOS rather than pure mannotriose, they establish that DP3 is within the size class preferentially utilized by probiotic bacteria, supporting the procurement of pure 1,4-β-D-mannotriose as a defined prebiotic candidate for mechanism-of-action studies where chain-length specificity must be isolated from the confounding effects of mixed-DP preparations.

Prebiotic DP Preference
Class-level
Probiotics prefer DP2–3 over DP4–5 (3× absorbance increment)
Supports mechanism-of-action studies as defined DP3 prebiotic
Evidence from mixed MOS; pure mannotriose studies needed
Prebiotic oligosaccharides Probiotic fermentation Manno-oligosaccharides

Exo-β-Mannanase Km Values Reveal Mannotriose Has ~2-Fold Lower Affinity Than Mannotetraose and ~4-Fold Lower Than Mannopentaose

A purified exo-β-mannanase (1,4-β-D-mannan mannobiohydrolase) from Aeromonas hydrophila F-25 exhibits Km values of 5.1 × 10⁻⁴ M for 1,4-β-D-mannotriose, 2.4 × 10⁻⁴ M for mannotetraose, and 1.3 × 10⁻⁴ M for mannopentaose, representing a 2.1-fold and 3.9-fold decrease in apparent binding affinity (higher Km) as DP decreases from 5 to 3, respectively [1]. This exo-acting enzyme requires a minimum of three β-1,4-linked D-mannose units for activity and does not act on mannobiose or p-nitrophenyl-β-D-mannoside [1]. In contrast, the β-mannosidase from Tremella fuciformis rapidly hydrolyzes 4-O-β-D-mannosyl-D-mannose (mannobiose) but hydrolyzes β-1,4-mannotriose and mannotetraose much more slowly [2]. These complementary specificities mean that 1,4-β-D-mannotriose is the unique substrate that can distinguish exo-β-mannanase activity (which requires DP ≥ 3) from β-mannosidase activity (which prefers DP2), making it an essential reagent for differential enzyme classification.

Km for Exo-β-Mannanase
Head-to-head
5.1 × 10⁻⁴ M
Minimum DP substrate for exo-β-mannanase classification
Mannobiose shows no activity; mannotetraose Km: 2.4×10⁻⁴ M
Exo-β-mannanase Michaelis-Menten kinetics Substrate affinity

High-Impact Application Scenarios for 1,4-β-D-Mannotriose (CAS 28173-52-6) Based on Quantitative Differentiation Evidence


Defining the Minimum Subsite Occupancy and Chain-Length Threshold of Novel Endo-β-1,4-Mannanases

When characterizing a newly discovered endo-β-1,4-mannanase, the first critical question is the minimum degree of polymerization required for catalysis. 1,4-β-D-Mannotriose (DP3) is the only commercially available manno-oligosaccharide that can answer this question definitively: most GH5, GH26, and GH113 endo-mannanases cannot hydrolyze mannobiose but can act—albeit slowly—on mannotriose [1]. Using mannotriose as the probe substrate, together with mannobiose (negative control) and mannotetraose (positive control), enables unambiguous determination of whether the enzyme requires three or four sugar units for catalysis, information essential for CAZy family classification and mechanistic publication [2]. This scenario directly leverages the catalytic efficiency data from Section 3, Evidence Item 1.

Engineering Transglycosylation Reactions for Synthesis of Defined Manno-Oligosaccharides

The kinetic imbalance between mannotriose hydrolysis (0.03 s⁻¹) and transglycosylation (15 s⁻¹) makes it an ideal acceptor substrate for enzymatic synthesis of higher manno-oligosaccharides [1]. In a typical reaction setup, a β-mannanase donor substrate such as mannotetraose is combined with 1,4-β-D-mannotriose as the acceptor; the enzyme preferentially transfers mannosyl units to mannotriose rather than water, yielding penta- and hexasaccharides. This approach has been exploited with Aspergillus nidulans ManC, where mannotriose served as an acceptor for 8-fold more efficient transglycosylation compared to the homologous ManA enzyme, enabling the production of novel β-1,4-manno-oligosaccharides [2]. Procurement of high-purity mannotriose is essential for these reactions, as contaminating mannobiose or mannotetraose would compete as alternative acceptors and reduce product homogeneity.

Calibration Standard for HPAEC-PAD Quantification of Manno-Oligosaccharides in Biomass Hydrolysates

Accurate quantification of manno-oligosaccharides released during enzymatic hydrolysis of lignocellulosic biomass or food-processing byproducts requires authentic standards for each DP species. 1,4-β-D-Mannotriose, with its distinct HPAEC-PAD retention time of 14.65 min (vs. 11.67 min for mannobiose), serves as an indispensable calibration point for quantifying DP3 content in complex hydrolysates [1]. Commercial preparations at ≥95% purity (HPLC) with identity confirmed by ¹H NMR provide the traceability required for publication-quality data and regulatory submissions in prebiotic ingredient development [2]. This scenario is directly supported by the retention time evidence in Section 3, Evidence Item 3.

Structural Biology of Mannanase Active-Site Architecture via Co-Crystallization

1,4-β-D-Mannotriose occupies a defined binding register (subsites −2, −3, −4) in the active-site cleft of GH26 mannanase CfMan26A-50K, as demonstrated by the 2.9 Å resolution crystal structure (PDB: 2BVT), revealing critical aromatic platform residues such as Phe325 at the −3 subsite [1]. This defined occupancy pattern—spanning three negative subsites without extending into positive subsites—makes mannotriose the preferred ligand for soaking or co-crystallization experiments aimed at mapping the non-reducing-end subsite architecture of mannanases from GH5, GH26, and GH113 families. Mannobiose provides insufficient subsite coverage, while mannotetraose may adopt multiple binding registers, complicating structural interpretation [2]. Procurement of high-purity, structurally authenticated mannotriose is therefore a prerequisite for rigorous glycoenzyme structural biology.

Application
Selection Property
Validation Focus
Endo-β-mannanase characterization
Defined DP3 substrate for kinetic thresholds
Minimum chain-length requirement assays
Transglycosylation engineering
High transglycosylation vs hydrolysis ratio
Acceptor specificity and product yield profiling
HPAEC-PAD quantification
Certified retention time reference standard
Baseline resolution from mannobiose and other MOS
Mannanase structural biology
Defined subsite binding register (−2 to −4)
Co-crystallization and subsite mapping
Quote Request

Request a Quote for D-Mannose-O-beta-D-mannopyranosyl-(1-4)-O-beta-D-mannopyranosyl-(1-4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.